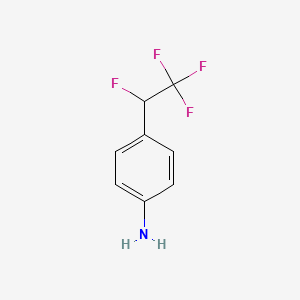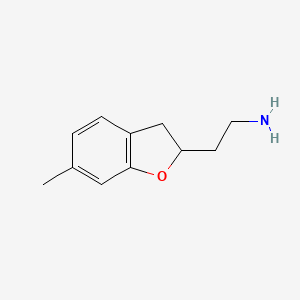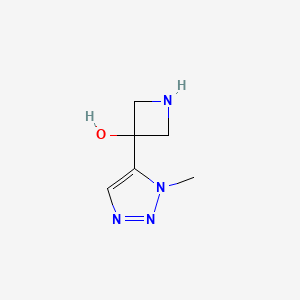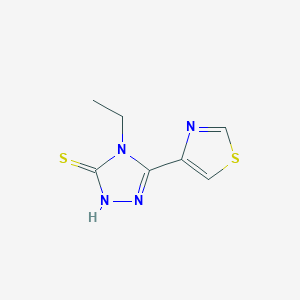
4-Methyl-2-(piperidin-4-yl)heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-4-yl)heptan-1-amine is a chemical compound with the molecular formula C13H28N2 and a molecular weight of 212.38 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yl)heptan-1-amine typically involves the formation of the piperidine ring followed by the introduction of the heptan-1-amine side chain. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the piperidine ring.
Amination Reactions: Introduction of the amine group through amination reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursors.
Phase Transfer Catalysis: Employing phase transfer catalysts to facilitate reactions between immiscible phases.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(piperidin-4-yl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-4-yl)heptan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(piperidin-2-yl)heptan-1-amine: Similar structure but with a different position of the piperidine ring.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine: Contains a piperidine ring and is used in targeted protein degradation.
Uniqueness
4-Methyl-2-(piperidin-4-yl)heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine ring and heptan-1-amine side chain make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H28N2 |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-4-ylheptan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-4-11(2)9-13(10-14)12-5-7-15-8-6-12/h11-13,15H,3-10,14H2,1-2H3 |
Clé InChI |
PBDIYGWOEZYYIV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(CN)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)

![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)



![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)


![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

